What is the chemical structure of Allylpyrocatechol?
What is the chemical structure of Allylpyrocatechol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpyrocatechol, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. Predominantly isolated from the leaves of Piper betle (betel leaf), it exists in two isomeric forms: 3-allylpyrocatechol and 4-allylpyrocatechol.[1] The latter, also known as hydroxychavicol, is the more extensively studied isomer and is recognized for its potent antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-allylpyrocatechol, tailored for professionals in research and drug development.
Chemical Structure and Identification
4-Allylpyrocatechol is characterized by a catechol ring substituted with an allyl group at the fourth position. The presence of two hydroxyl groups on the benzene ring imparts significant polarity to the molecule.[4]
Table 1: Chemical Identifiers for 4-Allylpyrocatechol
| Identifier | Value |
| IUPAC Name | 4-(prop-2-en-1-yl)benzene-1,2-diol[5] |
| Synonyms | 4-Allylcatechol, Hydroxychavicol, 4-Allyl-1,2-benzenediol[3][4][5] |
| CAS Number | 1126-61-0[2][3] |
| Molecular Formula | C₉H₁₀O₂[4][] |
| Molecular Weight | 150.17 g/mol [4][] |
| SMILES | C=CCC1=CC(=C(C=C1)O)O[5][] |
| InChI | InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2[5] |
| InChIKey | FHEHIXJLCWUPCZ-UHFFFAOYSA-N[5][] |
Physicochemical Properties
The physical and chemical properties of 4-allylpyrocatechol are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for 4-Allylpyrocatechol
| Property | Value |
| Appearance | White to light grey to brown solid/powder to crystal[3][] |
| Melting Point | 48 °C[] |
| Boiling Point | 156-158 °C at 15 Torr[] |
| Density | 1.148 ± 0.06 g/cm³[] |
| Solubility | Soluble in DMSO, DMF, and Ethanol[][7][8] |
| Purity | >98.0% (GC) is commercially available[3][9] |
Biological Activity and Quantitative Data
4-Allylpyrocatechol exhibits a broad spectrum of biological activities, with several studies providing quantitative data on its efficacy.
Table 3: Quantitative Biological Activity of 4-Allylpyrocatechol
| Activity | Target/Model | Value |
| Antiplatelet Aggregation | Collagen-induced | IC₅₀ = 5.3 μM[10] |
| Anti-tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 27.6 μg/mL[10] |
| Cytotoxicity | HT29 colon cancer cells | IC₅₀ = 99.89 μM (15.0 µg/mL)[10] |
| Antioxidant | Radical scavenging | 77.05% scavenging at 100 μg/mL[10] |
| Antibacterial | Streptococcus sanguinis | MIC = 39.1 μg/mL; MBC = 78.1 μg/mL[11] |
| Xanthine Oxidase Inhibition | Cell-free assay | IC₅₀ = 16.7 µM[7] |
| DPPH Radical Scavenging | Cell-free assay | IC₅₀ = 20.17 µM[7] |
| TBARS Reduction | Cell-free assay | IC₅₀ = 2 µM[7] |
Experimental Protocols
Synthesis of 4-Allylpyrocatechol via Claisen Rearrangement
A common method for the synthesis of 4-allylpyrocatechol is through the Claisen rearrangement of catechol monoallyl ether.[1][12]
Step 1: Synthesis of Catechol Monoallyl Ether
-
To a stirred solution of catechol (44 g, 0.4 mole) in dry acetone (125 ml), add allyl bromide (48.4 g, 0.4 mole) and anhydrous potassium carbonate (69 g, 0.5 mole).
-
Reflux the mixture for 8 hours.
-
Filter the reaction mixture to remove potassium carbonate.
-
Distill the filtrate to remove acetone.
-
The resulting residue is catechol monoallyl ether.
Step 2: Claisen Rearrangement to 3- and 4-Allylcatechol
-
Heat catechol monoallyl ether (30 g, 0.2 mole) in a nitrogen atmosphere to 200-205°C in an oil bath.
-
An exothermic reaction will occur. Maintain the temperature for a short period after the reaction subsides.
-
The product will be a mixture of 3-allylpyrocatechol and 4-allylpyrocatechol.
-
Separate the isomers via fractional distillation under reduced pressure. 4-allylpyrocatechol has a boiling point of 123-125°C at 1-2 mmHg.[1]
Caption: Synthetic workflow for 4-Allylpyrocatechol production.
Proposed Mechanism of Antibacterial Action
In silico studies suggest that allylpyrocatechol derivatives can act as antibacterial agents by inhibiting the MurA enzyme.[11] MurA is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.
Caption: Inhibition of MurA by Allylpyrocatechol.
Conclusion
4-Allylpyrocatechol is a promising natural product with a well-defined chemical structure and a range of documented biological activities. Its synthesis is achievable through established chemical reactions, and its mechanisms of action are beginning to be elucidated at the molecular level. For researchers and professionals in drug development, 4-allylpyrocatechol represents a valuable lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. Further research into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. 4-Allylpyrocatechol | 1126-61-0 [chemicalbook.com]
- 3. 4-Allylpyrocatechol 1126-61-0 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxychavicol | C9H10O2 | CID 70775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. 4-Allylpyrocatechol | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potential Allylpyrocatechol Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]
